4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 340.85 g/mol. This compound is primarily utilized in pharmaceutical research and development, particularly in the context of drug testing and synthesis. It is classified as a morpholine derivative, which suggests potential applications in medicinal chemistry due to its structural characteristics that can influence biological activity .
The synthesis of 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride typically involves a multi-step process, often starting from readily available precursors. The following steps outline a general synthetic route:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Advanced techniques like chromatography may be employed for purification of intermediates and final products .
The molecular structure of 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride features several key components:
The canonical SMILES representation is C1CC(CNC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3
, indicating the specific arrangement of atoms within the molecule .
These identifiers are crucial for database searches and chemical inventory management .
4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride can undergo various chemical reactions typical for amides and morpholine derivatives:
These reactions highlight its versatility in synthetic organic chemistry .
Relevant data on melting points, boiling points, and specific heat capacities are often crucial for practical applications but are not extensively documented in available resources .
4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride is primarily used in:
Its structural features suggest it could have significant implications in developing new therapeutic agents .
This comprehensive analysis provides insights into the compound's characteristics, synthesis methods, reactivity, and potential applications within scientific research.
The synthesis of 4-[4-(piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride follows a multi-step sequence requiring precise reaction control and intermediate isolation. The canonical SMILES string (Cl.O=C(c1ccc(OCC2CCCNC2)cc1)N1CCOCC1
) provides a roadmap of the molecular connectivity that guides the synthetic design [1]. A common approach begins with tert-butoxycarbonyl (Boc)-protected 3-hydroxymethylpiperidine, which undergoes a Mitsunobu reaction with 4-hydroxybenzaldehyde to form the key ether linkage at the benzylic position. This reaction typically employs triphenylphosphine and diethyl azodicarboxylate (DEAD) in anhydrous THF at 0°C to room temperature, achieving yields of 75-85% [3] [6].
The aldehyde intermediate then undergoes nucleophilic acyl substitution with morpholine under Friedel-Crafts acylation conditions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst in dichloromethane solvent, facilitating carbonyl activation and C–N bond formation. This critical step constructs the benzoyl-morpholine core with reported yields of 70-78% [7]. Subsequent acidic deprotection using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) removes the Boc group, releasing the piperidine nitrogen. Final hydrochloride salt formation occurs through treatment with hydrogen chloride (4M in dioxane) in anhydrous diethyl ether, precipitating the target compound as a crystalline solid [1] [8].
Table 1: Key Intermediates in Synthetic Pathway
Intermediate | Chemical Function | Synthetic Role | Typical Yield |
---|---|---|---|
Boc-piperidin-3-ylmethanol | Piperidine precursor | Ether linkage component | 85-90% |
4-(Morpholin-4-yl)benzaldehyde | Acyl-morpholine core | Electrophilic carbonyl source | 70-78% |
N-Boc deprotected free base | Amine intermediate | Salt formation precursor | 90-95% |
Alternative routes employ Suzuki-Miyaura cross-coupling for introducing aromatic diversity, particularly when modified benzoyl groups are required. Brominated benzoyl intermediates react with arylboronic acids under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol mixture) to install substituted aryl groups prior to the final deprotection and salt formation steps [6].
A significant synthetic challenge involves controlling the regiochemistry of piperidine substitution, where 3-yl and 4-yl isomers present distinct pharmacological profiles and pose separation difficulties. The isomeric impurity 4-[4-(piperidin-4-ylmethoxy)benzoyl]morpholine (CAS: 1306738-45-3) frequently co-occurs at levels up to 15% in crude products due to similar reactivity profiles [4] [8]. This isomerism originates from the nucleophilic equivalence of the piperidine nitrogen at both positions during etherification, compounded by the steric accessibility of both alcohols in precursor molecules [5].
Chromatographic separation proves challenging due to near-identical polarity between 3-yl and 4-yl isomers. Advanced purification employs chiral stationary phases (CSP) with cellulose tris(3,5-dimethylphenylcarbamate) under normal-phase conditions (hexane/isopropanol with 0.1% diethylamine). The 3-yl isomer typically elutes first (Rf difference ~0.05 in SiO₂ TLC, CH₂Cl₂/MeOH/NH₄OH 90:9:1) due to subtle differences in hydrogen-bonding capacity with the stationary phase [5].
Table 2: Distinguishing 3-yl and 4-yl Isomers
Property | Piperidin-3-yl Isomer | Piperidin-4-yl Isomer | Analytical Method |
---|---|---|---|
Canonical SMILES | O=C(c1ccc(OCC2CCCNC2)cc1)N1CCOCC1 | O=C(c1ccc(OCC2CCNCC2)cc1)N1CCOCC1 | Molecular encoding [1] [8] |
Retention time (min) | 12.3 | 13.7 | HPLC (Phenomenex Luna C18, 30% MeCN in 0.1% TFA water) |
Melting point (°C) | 192-194 (dec) | 178-180 (dec) | Differential scanning calorimetry |
Crystallographic distinction | Asymmetric hydrogen bonding network | Symmetric packing arrangement | Single-crystal X-ray diffraction |
Process optimization minimizes isomer formation through temperature-controlled etherification (0-5°C reduces 4-yl isomer to <5%) and sterically hindered catalysts. Computational modeling reveals the 3-yl isomer benefits from reduced steric strain in the morpholine-carbonyl-piperidine triad, providing a thermodynamic driving force for preferential crystallization when appropriate solvents are selected [5].
Conversion to the hydrochloride salt significantly modifies the physicochemical properties of the target compound. The free base exhibits limited aqueous solubility (<0.1 mg/mL in pH 7.4 buffer), restricting biological applicability. Salt formation enhances solubility to 8.3 mg/mL in aqueous systems through ion-dipole interactions and improved hydration capacity [1]. The hydrochloride salt formation protocol employs hydrogen chloride gas bubbling in anhydrous diethyl ether at -10°C to prevent thermal degradation. Alternatively, concentrated HCl in isopropanol achieves comparable results with simpler handling [1] [8].
Stability studies indicate the hydrochloride salt maintains chemical integrity for >24 months at 2-8°C under nitrogen atmosphere, with degradation products (primarily hydrolysis of the morpholine amide) not exceeding 0.5%. The compound demonstrates hygroscopic tendencies, requiring storage with desiccants (silica gel) at relative humidity <30% to prevent hydrate formation that could alter dissolution kinetics [1]. The hydrochloride salt exhibits superior thermal stability up to 192-194°C (decomposition onset) compared to the free base (decomposition from 85°C), enabling processing via hot-melt extrusion if required for formulation [4].
Table 3: Hydrochloride Salt Formation Protocols
Method | Reaction Conditions | Yield | Purity (HPLC) | Advantages/Limitations |
---|---|---|---|---|
HCl gas in diethyl ether | -10°C, 2-4 hr stirring | 85-90% | 98.5-99.2% | Adv: Excellent crystal formation; Lim: Requires specialized equipment |
4M HCl in dioxane | 0°C to RT, 12 hr | 82-87% | 97.8-98.7% | Adv: Easier handling; Lim: Dioxane residue concerns |
Concentrated HCl in i-PrOH | Reflux 1 hr, then cool | 80-85% | 96.5-98.1% | Adv: Scalability; Lim: Potential esterification byproducts |
The hydrochloride salt demonstrates pH-dependent stability, with optimal preservation at pH 4.0-5.0 in solution. Accelerated degradation studies reveal amide hydrolysis as the primary degradation pathway, generating 4-(piperidin-3-ylmethoxy)benzoic acid and morpholine as major degradation products. This susceptibility necessitates pH control in liquid formulations [1].
Final compound purity (>95% by HPLC) requires orthogonal purification strategies. Initial purification employs silica gel chromatography with gradient elution (CH₂Cl₂:MeOH:NH₄OH 95:4.5:0.5 to 90:9:1) to remove positional isomers and coupling byproducts. The basic modifier (NH₄OH) suppresses silanol interactions, improving peak symmetry and recovery to >85% [1]. Critical impurities include:
Recrystallization optimization identifies ethanol/water (4:1 v/v) as the optimal solvent system, producing needles with superior filtration characteristics. Alternative solvent screens reveal isopropanol yields rhombic crystals but with lower bulk density, complicating handling. Process parameters include:
For analytical purification, preparative reversed-phase HPLC (Waters XBridge C18, 10mM ammonium acetate/acetonitrile) achieves >99.9% purity for biological testing standards. The hydrochloride salt displays favorable chromatographic behavior with symmetrical peaks (asymmetry factor 1.0-1.2) under these conditions, facilitating isolation of gram quantities for preclinical studies [1].
Table 4: Crystallographic Characterization of Final Compound
Crystallization Solvent | Crystal Habit | Purity (%) | Recovery (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/water (4:1) | Needles | 99.5 | 78-82 | Ethanol 320, water 1200 |
Isopropanol | Rhombic plates | 99.2 | 70-75 | Isopropanol 480 |
Acetonitrile/water (1:1) | Prisms | 98.8 | 65-70 | Acetonitrile 410 |
Acetone/water (3:1) | Agglomerates | 97.5 | 60-65 | Acetone 850 |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2